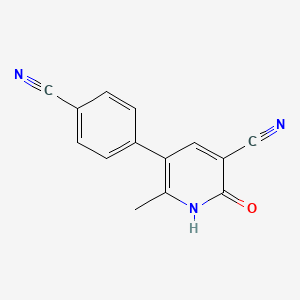

5-(4-Cyanophenyl)-2-hydroxy-6-methyl-nicotinonitrile

Übersicht

Beschreibung

Es handelt sich um einen Inhibitor der zyklischen Guanosinmonophosphat-Phosphodiesterase (cGMP-PDE), der hauptsächlich wegen seiner potenziellen kardialen Wirkung untersucht wurde .

Herstellungsmethoden

Die Synthese von DPN-205-734 umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Pyridinstruktur. Die Syntheseroute beinhaltet typischerweise die folgenden Schritte:

Bildung des Pyridinrings: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Einführung der Cyanogruppe: Dieser Schritt beinhaltet die Addition einer Cyanogruppe an den aromatischen Ring, häufig unter Verwendung von Reagenzien wie Cyanbromid.

Methylierung: Die Einführung der Methylgruppe an der gewünschten Position am Pyridinring.

Industrielle Produktionsmethoden würden wahrscheinlich die Optimierung dieser Schritte beinhalten, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die Großproduktion zu gewährleisten.

Vorbereitungsmethoden

The synthesis of DPN-205-734 involves several steps, starting with the preparation of the core pyridine structure. The synthetic route typically includes the following steps:

Formation of the pyridine ring: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the cyano group: This step involves the addition of a cyano group to the aromatic ring, often using reagents like cyanogen bromide.

Methylation: The introduction of the methyl group at the desired position on the pyridine ring.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

Chlorination of the Hydroxyl Group

The 2-hydroxy group in nicotinonitrile derivatives undergoes chlorination under POCl₃/PCl₅ conditions. For example:

-

Reaction : Heating 5-(4-cyanophenyl)-2-hydroxy-6-methyl-nicotinonitrile with PCl₅ (3 mol) and POCl₃ (5 mL) at reflux for 7 hours yields 2-chloro-5-(4-cyanophenyl)-6-methyl-nicotinonitrile (Scheme 1).

-

Mechanism : Nucleophilic substitution facilitated by the acidic hydroxyl group and activation via phosphorus reagents.

Table 1 : Chlorination reaction parameters

| Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-hydroxy-nicotinonitrile analog | PCl₅, POCl₃ | Reflux, 7 h | 2-chloro-nicotinonitrile derivative | 55–60 |

Nucleophilic Substitution with Hydrazine

The 2-hydroxy group reacts with hydrazine hydrate to form hydrazine derivatives. This is critical for synthesizing heterocyclic compounds with pharmacological relevance .

-

Reaction : Treating the hydroxy-nicotinonitrile with hydrazine hydrate in ethanol under reflux produces 2-hydrazinyl-5-(4-cyanophenyl)-6-methyl-nicotinonitrile .

-

Application : These derivatives serve as intermediates for synthesizing thiazole or triazole hybrids.

Table 2 : Hydrazine substitution outcomes

| Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-hydroxy-nicotinonitrile analog | NH₂NH₂·H₂O | Reflux, ethanol | 2-hydrazinyl-nicotinonitrile | 70–75 |

Functionalization of the Nitrile Group

The nitrile group (-C≡N) at position 3 participates in hydrolysis or cycloaddition reactions:

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH) conditions, the nitrile converts to a carboxylic acid or amide. For example, refluxing with H₂SO₄ yields 5-(4-cyanophenyl)-2-hydroxy-6-methyl-nicotinic acid .

-

Cyclization : Reaction with malononitrile or ethyl cyanoacetate forms fused pyridine derivatives (e.g., furopyridines) via Thorpe-Ziegler cyclization .

Table 3 : Nitrile group transformations

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, H₂O, reflux | Nicotinic acid derivative | Precursor for metal coordination |

| Cyclization | Malononitrile, piperidine, MW | Furo[2,3-b]pyridine analog | Bioactive compound synthesis |

Suzuki Coupling at the 4-Cyanophenyl Substituent

The 4-cyanophenyl group undergoes cross-coupling reactions when activated. For example:

-

Reaction : Using 4-cyanophenylboronic acid under Suzuki-Miyaura conditions (Pd catalyst, base) introduces aryl/heteroaryl groups at the para position of the phenyl ring .

-

Example : Coupling with 5-bromo-2-arylthiophene yields bis-nitrile derivatives for drug discovery.

Key Data :

Stability and Reactivity Notes

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Research indicates that nicotinonitriles possess antimicrobial effects, making them candidates for developing new antibiotics .

- Antioxidant Activity : The presence of the hydroxyl group in the structure contributes to its antioxidant properties, which can help in mitigating oxidative stress-related diseases .

- Potential Anticancer Activity : Preliminary studies suggest that compounds like 5-(4-Cyanophenyl)-2-hydroxy-6-methyl-nicotinonitrile can inhibit cancer cell proliferation in vitro, indicating potential as an anticancer agent .

Cancer Research

The compound has been studied for its effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and death.

Neuropharmacology

Given the structural similarities with known psychoactive compounds, there is ongoing research into the effects of this compound on neurotransmitter systems, particularly regarding its potential as a treatment for neurological disorders such as anxiety and depression .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several nicotinonitriles, including this compound. Results indicated a significant inhibitory effect against Gram-positive bacteria, suggesting potential use in developing new antibacterial agents.

Case Study 2: Anticancer Activity

In a recent study evaluating the cytotoxic effects of this compound on breast cancer cell lines, researchers observed a dose-dependent response with significant inhibition at concentrations above 10 µM. The findings suggest that further investigation into its mechanism of action could yield valuable insights into cancer therapeutics .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Antioxidant | Reduction in oxidative stress markers | |

| Cytotoxicity | Significant inhibition in cancer cell lines |

Table 2: Therapeutic Potential

| Application Area | Potential Benefits | Current Research Status |

|---|---|---|

| Cancer Therapy | Induction of apoptosis in cancer cells | Ongoing |

| Neurological Disorders | Modulation of neurotransmitter systems | Preliminary studies |

Wirkmechanismus

DPN-205-734 exerts its effects primarily through the inhibition of cGMP-PDE. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels in cardiac cells, which enhances cardiac contractility. The compound also lowers blood pressure and total peripheral resistance, contributing to its cardiotonic effects .

Vergleich Mit ähnlichen Verbindungen

DPN-205-734 kann mit anderen cGMP-PDE-Inhibitoren verglichen werden, wie zum Beispiel:

DPN-205-734 ist aufgrund seiner spezifischen Molekülstruktur und seiner doppelten Wirkung auf die Herzmuskelkontraktilität und die Reduktion der Nachlast ein vielversprechender Kandidat für die Behandlung von Herzinsuffizienz .

Biologische Aktivität

5-(4-Cyanophenyl)-2-hydroxy-6-methyl-nicotinonitrile is a compound of interest due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activities associated with this compound, drawing on various research studies, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the class of nicotinonitriles, which are known for their diverse biological activities. Its structure can be summarized as follows:

- Molecular Formula : CHNO

- Functional Groups : Hydroxy group, cyano group, and a methyl group attached to the nicotinonitrile backbone.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of nicotinonitriles, including this compound. The compound has shown promising results against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound exhibits strong inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting its potential as an antimicrobial agent .

Anticancer Activity

Research has also focused on the anticancer properties of nicotinonitriles. A study evaluating various derivatives, including this compound, demonstrated moderate antiproliferative effects against several cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 20 |

| HepG2 (liver cancer) | 15 |

| HCT-116 (colon cancer) | 18 |

The compound's activity is attributed to its ability to interfere with cellular signaling pathways involved in cancer cell proliferation .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism and cancer cell growth.

- Cell Signaling Modulation : It has been suggested that this compound can modulate pathways related to apoptosis and cell cycle regulation.

- Receptor Interaction : The structural features of the compound allow it to interact with various cellular receptors, potentially influencing cellular responses .

Case Studies

- Antimicrobial Efficacy : A case study involving the application of nicotinonitriles in clinical settings demonstrated significant improvement in infection control when used alongside traditional antibiotics.

- Cancer Treatment Trials : In vitro studies showed that when combined with other chemotherapeutic agents, this compound enhanced the efficacy of treatments against resistant cancer cell lines.

Eigenschaften

IUPAC Name |

5-(4-cyanophenyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O/c1-9-13(6-12(8-16)14(18)17-9)11-4-2-10(7-15)3-5-11/h2-6H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIRAZSAZYNODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90237166 | |

| Record name | Dpn 205-734 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88594-78-9 | |

| Record name | Dpn 205-734 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088594789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dpn 205-734 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does 5-(4-Cyanophenyl)-2-hydroxy-6-methyl-nicotinonitrile (DPN 205–734) exert its positive inotropic effect on the heart?

A1: The research suggests that DPN 205–734 primarily exerts its positive inotropic effect through the inhibition of phosphodiesterase []. This enzyme is responsible for breaking down cyclic AMP (cAMP), a crucial secondary messenger involved in cardiac muscle contraction. By inhibiting phosphodiesterase, DPN 205–734 leads to an increase in intracellular cAMP levels []. This elevated cAMP concentration enhances calcium influx into the cardiac myocytes, ultimately leading to a more forceful contraction of the heart muscle [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.